Cas no 1261578-90-8 (5-Hydroxyquinoline-4-acetic acid)

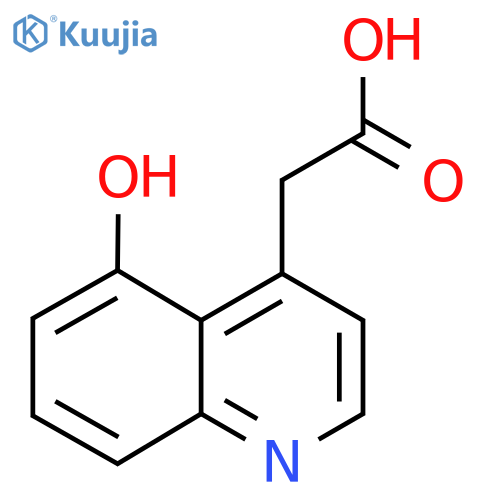

1261578-90-8 structure

商品名:5-Hydroxyquinoline-4-acetic acid

CAS番号:1261578-90-8

MF:C11H9NO3

メガワット:203.194062948227

CID:4822494

5-Hydroxyquinoline-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxyquinoline-4-acetic acid

-

- インチ: 1S/C11H9NO3/c13-9-3-1-2-8-11(9)7(4-5-12-8)6-10(14)15/h1-5,13H,6H2,(H,14,15)

- InChIKey: HKAKTGBFUJNEQY-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC2C1=C(C=CN=2)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 70.4

5-Hydroxyquinoline-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000526-500mg |

5-Hydroxyquinoline-4-acetic acid |

1261578-90-8 | 98% | 500mg |

$1099.56 | 2023-09-03 | |

| Alichem | A189000526-250mg |

5-Hydroxyquinoline-4-acetic acid |

1261578-90-8 | 98% | 250mg |

$785.85 | 2023-09-03 | |

| Alichem | A189000526-1g |

5-Hydroxyquinoline-4-acetic acid |

1261578-90-8 | 98% | 1g |

$1966.19 | 2023-09-03 |

5-Hydroxyquinoline-4-acetic acid 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

1261578-90-8 (5-Hydroxyquinoline-4-acetic acid) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量